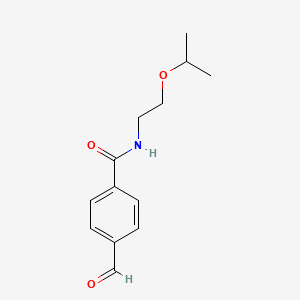
4-Formyl-N-(2-isopropoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-N-(2-isopropoxyethyl)benzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. It is primarily used as a linker for antibody-drug conjugation (ADC), which is a targeted cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-isopropoxyethyl)benzamide typically involves the reaction of 4-formylbenzoic acid with 2-isopropoxyethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-N-(2-isopropoxyethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Formyl-N-(2-isopropoxyethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)-N-(2-isopropoxyethyl)benzamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-N-(2-isopropoxyethyl)benzamide is widely used in scientific research, particularly in the field of targeted cancer therapy. Its primary application is as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. This compound is also used in the development of novel therapeutic agents and in the study of drug delivery systems.
Mecanismo De Acción
As a linker in ADCs, 4-Formyl-N-(2-isopropoxyethyl)benzamide plays a crucial role in connecting the antibody to the cytotoxic drug. The mechanism involves the formation of a stable covalent bond between the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-N-(2-methoxyethyl)benzamide
- 4-Formyl-N-(2-ethoxyethyl)benzamide
- 4-Formyl-N-(2-propoxyethyl)benzamide
Uniqueness
4-Formyl-N-(2-isopropoxyethyl)benzamide is unique due to its specific isopropoxyethyl group, which provides distinct steric and electronic properties. These properties can influence the stability and reactivity of the compound, making it particularly suitable for use as a linker in ADCs.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-formyl-N-(2-propan-2-yloxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-10(2)17-8-7-14-13(16)12-5-3-11(9-15)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,14,16) |
Clave InChI |
NBIHWEMAJNWGIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCNC(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
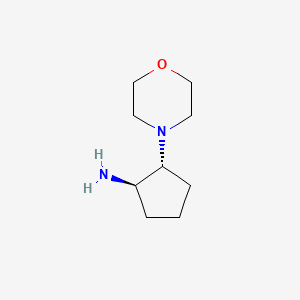
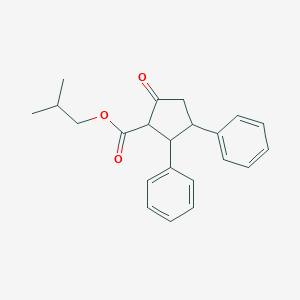

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
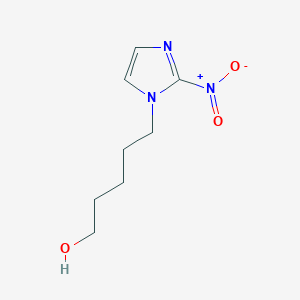
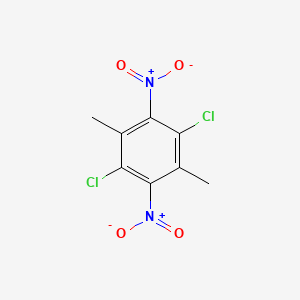
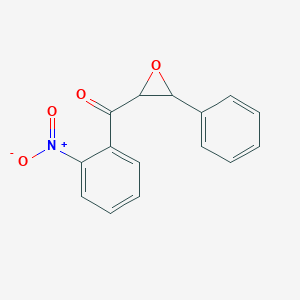
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
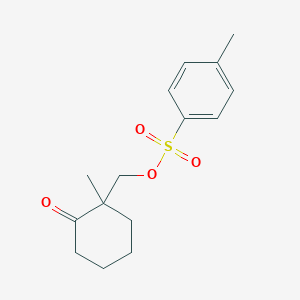

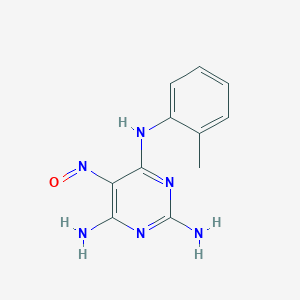
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
